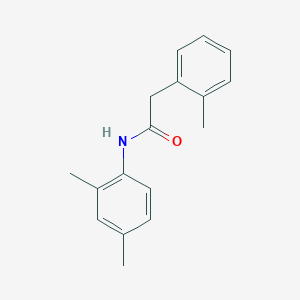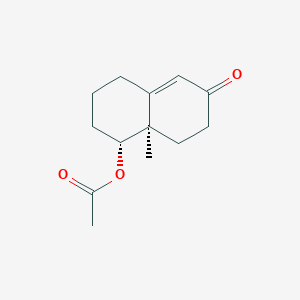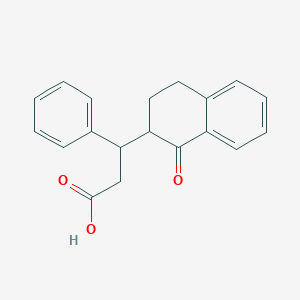
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that belongs to the class of acetamides. It is used extensively in scientific research due to its unique properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by DPA results in the anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
DPA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, DPA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its high purity and stability. Additionally, DPA is relatively inexpensive and readily available, making it a popular choice for scientific research. However, one limitation of using DPA is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of DPA in scientific research. One area of interest is its potential use in the treatment of cancer. DPA has been found to have anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, DPA may have potential in the treatment of other diseases, such as autoimmune disorders and chronic pain. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Conclusion:
In conclusion, DPA is a unique chemical compound that has been extensively used in scientific research due to its anti-inflammatory, analgesic, and antipyretic effects. It has potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. While DPA has advantages in lab experiments, its potential toxicity must be carefully monitored. Further research is needed to fully understand the mechanisms of action of DPA and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 2,4-dimethylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DPA. This method is efficient and yields high-quality DPA suitable for scientific research.
Applications De Recherche Scientifique
DPA has been widely used in scientific research due to its unique properties and mechanisms of action. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, DPA has been found to have potential in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's.
Propriétés
Nom du produit |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-12-8-9-16(14(3)10-12)18-17(19)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,18,19) |
Clé InChI |
AHRHCDLSORAEMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
